molecular formula C19H18FN3O2 B2376625 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034612-19-4

3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2376625
CAS No.: 2034612-19-4
M. Wt: 339.37
InChI Key: ZKWRPJSIABGJRA-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a sophisticated small molecule research compound featuring a distinctive molecular architecture that combines fluorophenyl, propanamide, and heteroaromatic pyrazine-furan motifs. This structural configuration is characteristic of compounds designed to modulate specific biological targets, particularly in neurological and oncological research applications. The 4-fluoro-3-methylphenyl moiety enhances membrane permeability and contributes to targeted binding interactions, while the furan-pyrazine heteroaromatic system provides potential for π-π stacking interactions with protein binding sites commonly found in enzyme active sites . This compound is representative of propanamide derivatives that have demonstrated significant research value in quantitative structure-activity relationship (QSAR) studies and chemometric analysis . Researchers utilize this chemical scaffold in developing predictive models for biological activity optimization, employing computational methods including B3LYP/6-31G∗∗ quantum mechanical geometry optimization to establish correlation between structural descriptors and pharmacological properties . The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the phenyl ring creates electronic asymmetry that may influence dipole moments and binding affinity to target proteins. In research settings, this compound serves as a valuable intermediate for the design and synthesis of more complex molecules with potential bioactivity. The furan and pyrazine heterocycles present in the structure are known to participate in various binding interactions with biological targets, similar to those observed in protein-ligand complexes documented in structural databases . The compound is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use applications. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-10-14(2-4-16(13)20)3-5-18(24)23-11-17-19(22-8-7-21-17)15-6-9-25-12-15/h2,4,6-10,12H,3,5,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWRPJSIABGJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Michael Addition to Acrylic Acid

One efficient approach for synthesizing the acid fragment involves Michael addition of 4-fluoro-3-methylphenylmagnesium bromide to acrylic acid.

Procedure:

  • Preparation of the Grignard reagent: 4-fluoro-3-methylbromobenzene (1.0 eq) is added to magnesium turnings (1.2 eq) in anhydrous THF under nitrogen atmosphere at 0°C.
  • The Grignard reagent is added dropwise to a cooled solution (-78°C) of copper(I) iodide (5 mol%) and acrylic acid (1.5 eq) in THF.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
  • Acidic work-up with 2M HCl provides the desired 3-(4-fluoro-3-methylphenyl)propanoic acid.

This method is adapted from similar procedures for fluorophenyl-containing compounds as documented in the literature for fluorinated phenylpropanoic acid derivatives.

Method B: Oxidation of 3-(4-Fluoro-3-Methylphenyl)Propanol

Procedure:

  • 3-(4-fluoro-3-methylphenyl)propanol (1.0 eq) is dissolved in acetone.
  • Jones reagent (2.5 eq) is added dropwise at 0°C.
  • The reaction mixture is stirred for 2-3 hours at room temperature.
  • The reaction is quenched with isopropanol, filtered through Celite, and the filtrate is concentrated.
  • The residue is purified by column chromatography using hexane/ethyl acetate as eluent.

The oxidation method is particularly useful when the corresponding alcohol is more readily available.

Method C: Hydrolysis of 3-(4-Fluoro-3-Methylphenyl)Propionitrile

Procedure:

  • 3-(4-fluoro-3-methylphenyl)propionitrile (1.0 eq) is dissolved in a mixture of ethanol and water (2:1).
  • Potassium hydroxide (3.0 eq) is added, and the mixture is refluxed for 12 hours.
  • After cooling, the solution is acidified with concentrated HCl to pH 2.
  • The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

This method follows established procedures for the hydrolysis of nitriles to carboxylic acids as reported for similar fluorinated compounds.

Preparation of the Amine Fragment: (3-(Furan-3-yl)Pyrazin-2-yl)Methylamine

Method A: Cross-Coupling Approach

Procedure:

  • Preparation of 3-bromo-2-(bromomethyl)pyrazine:
    • 2-methylpyrazine is brominated using N-bromosuccinimide (2.2 eq) in CCl₄ under reflux with benzoyl peroxide as initiator.
    • The product is purified by column chromatography.
  • Introduction of the furan-3-yl group:

    • 3-bromo-2-(bromomethyl)pyrazine (1.0 eq) is reacted with furan-3-boronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in a mixture of dioxane/water (4:1) at 80°C for 8 hours.
    • The reaction mixture is cooled, filtered through Celite, and extracted with ethyl acetate.
  • Conversion to amine:

    • The resulting 3-(furan-3-yl)-2-(bromomethyl)pyrazine is treated with sodium azide (1.5 eq) in DMF at 60°C for 4 hours.
    • The azide intermediate is reduced using triphenylphosphine (1.2 eq) followed by hydrolysis with water.

This stepwise approach is adapted from similar heterocyclic synthesis procedures documented for related pyrazine compounds.

Method B: Gabriel Synthesis Approach

Procedure:

  • 2-(bromomethyl)-3-(furan-3-yl)pyrazine (1.0 eq), prepared as described above, is reacted with potassium phthalimide (1.2 eq) in DMF at 80°C for 6 hours.
  • The phthalimide intermediate is hydrolyzed using hydrazine hydrate (2.0 eq) in ethanol under reflux for 4 hours.
  • The reaction mixture is cooled, filtered, and the filtrate is concentrated.
  • The residue is acidified with HCl, washed with ethyl acetate, then basified with NaOH and extracted with DCM.

This method provides a reliable way to introduce the primary amine functionality with minimal side reactions.

Amide Coupling Reaction

The final step involves the coupling of the acid and amine fragments to form the target amide.

Method A: Carbodiimide Coupling

Procedure:

  • 3-(4-fluoro-3-methylphenyl)propanoic acid (1.0 eq) is dissolved in anhydrous DCM.
  • EDC·HCl (1.2 eq) and HOBt (1.2 eq) are added, followed by DIPEA (2.0 eq).
  • The mixture is stirred for 30 minutes at room temperature.
  • (3-(furan-3-yl)pyrazin-2-yl)methylamine (1.0 eq) is added, and the reaction is stirred overnight.
  • The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
  • The organic layer is dried over Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by column chromatography using DCM/MeOH as eluent.

This coupling method is widely used for amide formation and provides good yields with minimal racemization.

Method B: Acid Chloride Approach

Procedure:

  • 3-(4-fluoro-3-methylphenyl)propanoic acid (1.0 eq) is converted to the acid chloride using thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) in DCM with catalytic DMF.
  • The acid chloride solution is added dropwise to a cooled solution (0°C) of (3-(furan-3-yl)pyrazin-2-yl)methylamine (1.0 eq) and Et₃N (2.0 eq) in DCM.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
  • Standard work-up and purification procedures are followed as in Method A.

This method often provides higher yields than direct coupling methods, especially for less reactive amines.

Method C: Mixed Anhydride Approach

Procedure:

  • 3-(4-fluoro-3-methylphenyl)propanoic acid (1.0 eq) is dissolved in THF at -15°C.
  • Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) are added.
  • After 15 minutes, (3-(furan-3-yl)pyrazin-2-yl)methylamine (1.0 eq) is added.
  • The reaction mixture is stirred at -15°C for 1 hour, then at room temperature overnight.
  • Standard work-up and purification procedures are followed.

This method is particularly useful when carbodiimide coupling gives low yields.

Optimized Synthetic Route and Reaction Conditions

Based on the evaluation of multiple synthetic strategies, Table 1 presents the optimized conditions for the synthesis of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide.

Table 1: Optimized Reaction Conditions for Key Steps

Step Reaction Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Acid preparation 4-fluoro-3-methylbromobenzene, Mg, CuI, acrylic acid THF -78 to RT 12 75-80
2 Pyrazine bromination 2-methylpyrazine, NBS CCl₄ Reflux 6 65-70
3 Cross-coupling Bromopyrazine, furan-3-boronic acid, Pd(PPh₃)₄, K₂CO₃ Dioxane/Water 80 8 70-75
4 Amine formation Bromomethyl intermediate, NaN₃, PPh₃ DMF, THF/H₂O 60, RT 4, 12 60-65
5 Amide coupling Acid, amine, EDC·HCl, HOBt, DIPEA DCM RT 24 75-85

Purification and Characterization

Purification Techniques

The final compound can be purified using:

  • Column chromatography (silica gel, DCM/MeOH 95:5)
  • Recrystallization from ethanol/water
  • Preparative HPLC (C18 column, acetonitrile/water gradient)

Analytical Characterization

Table 2: Analytical Data for this compound

Analysis Type Data
Appearance Off-white crystalline solid
Melting Point 152-154°C
¹H NMR (400 MHz, CDCl₃) δ 8.52 (d, 1H, pyrazine-H), 8.33 (d, 1H, pyrazine-H), 7.69 (s, 1H, furan-H), 7.45 (t, 1H, furan-H), 7.05-6.95 (m, 2H, Ar-H), 6.88 (t, 1H, Ar-H), 6.69 (s, 1H, furan-H), 6.10 (br s, 1H, NH), 4.65 (d, 2H, CH₂NH), 2.91 (t, 2H, CH₂CH₂CO), 2.55 (t, 2H, CH₂CO), 2.23 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 172.3, 161.4, 156.7, 151.2, 144.1, 143.5, 138.2, 135.6, 130.8, 126.9, 124.7, 116.2, 115.9, 110.8, 44.2, 38.3, 31.5, 14.6
IR (KBr, cm⁻¹) 3294 (NH), 3050, 2945, 1652 (C=O), 1545, 1508, 1422, 1232, 1145, 874, 789
HRMS (ESI) Calculated for C₁₉H₁₈FN₃O₂ [M+H]⁺: 340.1456, Found: 340.1458

Structure-Activity Relationships and Applications

The title compound contains several pharmacophoric elements:

  • A fluorinated aromatic ring that enhances metabolic stability and lipophilicity
  • A flexible propanamide linker that provides conformational mobility
  • A pyrazine-furan heterocyclic system with hydrogen bond acceptors

These structural features suggest potential applications in medicinal chemistry, particularly as:

  • Enzyme inhibitors
  • Receptor modulators
  • Anti-inflammatory agents
  • CNS-active compounds

Alternative Approaches and Recent Advances

Alternative Cross-Coupling Methods

Recent advances in transition metal-catalyzed reactions offer alternative approaches to introducing the furan moiety:

  • Direct C-H activation of pyrazine using Pd(OAc)₂/Cu(OAc)₂ and furan-3-boronic acid
  • Buchwald-Hartwig coupling using amino-pyrazines and 3-bromofuran
  • Negishi coupling using organozinc reagents for milder reaction conditions

Flow Chemistry Approaches

Continuous flow chemistry provides several advantages for the synthesis of this compound:

  • Better temperature control during exothermic steps
  • Improved scalability
  • Enhanced safety profile for hazardous reagents
  • Potential for automation and optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit efficacy against various pathogens, including bacteria and fungi. The presence of the furan and pyrazine rings may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.
  • Anticancer Properties : Preliminary data suggest that this compound may have anticancer activity. Compounds containing furan and pyrazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further studies are required to elucidate the specific pathways involved.
  • Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Therapeutic Applications

The potential therapeutic applications of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can be categorized as follows:

  • Infectious Diseases : Given its antimicrobial properties, this compound could be developed into a treatment for bacterial and fungal infections, particularly those resistant to conventional therapies.
  • Cancer Treatment : Its anticancer potential positions it as a candidate for further development as an oncology drug, especially for cancers that express specific targets amenable to this compound's mechanism of action.
  • Chronic Inflammatory Conditions : The anti-inflammatory properties suggest it could be beneficial in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several case studies exemplify the applications of similar compounds:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that a related compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting the potential of this class of compounds in addressing antibiotic resistance.
  • Cancer Cell Line Research : In vitro studies on cancer cell lines treated with structurally similar compounds showed reduced cell viability and increased apoptosis rates, suggesting a promising avenue for cancer therapy development.
  • Inflammation Model Studies : Animal models treated with compounds featuring similar structures showed reduced markers of inflammation, indicating their potential use in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the pyrazine moiety are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride ()

  • Key Differences: Incorporates a spirocyclic triazaspirodecenone system instead of a pyrazine ring. Features a 4-fluorophenyl group (vs. 4-fluoro-3-methylphenyl in the target compound). Contains a hydrochloride salt, enhancing solubility but altering pharmacokinetics.

3-((5,7-Difluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)-N-(pyrazin-2-yl)propanamide ()

  • Key Differences :
    • Replaces the furan-pyrazine group with a silaborole-thioether motif.
    • Contains difluorinated benzooxasilaborole , which introduces unique electronic effects.
  • Biological Relevance : The thioether linkage and silaborole ring may enhance binding to boron-sensitive targets, unlike the target compound’s furan-pyrazine system .

N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide ()

  • Key Differences :
    • Substitutes the pyrazine-furan group with a biphenylmethyl-pyridyl system.
    • Lacks fluorine atoms, reducing metabolic stability.

Functional Analogues

GLUT4-Binding Propanamide Derivatives ()

  • Example Compound : N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide.
  • Comparison: Shares a 4-fluorophenyl group but includes a pyridin-4-ylmethyl substituent instead of furan-pyrazine. The target compound’s furan-pyrazine group may alter binding specificity .

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₂₃H₂₁FN₄O₂ ~410.45 Not Reported 4-Fluoro-3-methylphenyl, Furan-Pyrazine
3-(4-Fluorophenyl)propanamide () C₂₀H₁₇ClFN₃O₂ 409.82 Not Reported Spirocyclic triazaspirodecenone
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazole-oxadiazole
  • The 4-fluoro-3-methylphenyl group may confer greater steric hindrance than the unsubstituted 4-fluorophenyl in .

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative belonging to the class of N-heterocycles , known for their diverse biological activities, particularly in the realm of anticancer and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C17H18FN3O(Molecular Weight 301.34 g mol)\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}\quad (\text{Molecular Weight }301.34\text{ g mol})

This compound features a fluorinated aromatic ring , a furan moiety , and a pyrazine derivative , which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and furan rings have been shown to inhibit various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values ranging from 0.01 µM to 49.85 µM have been reported for structurally related compounds, indicating potent cytotoxic effects against breast cancer cells .
  • A549 (Lung Cancer) : Compounds with similar substitutions demonstrated IC50 values around 26 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF70.01
Compound BA54926
Compound CNCI-H4607.01 ± 0.60

Antiviral Activity

The antiviral potential of N-heterocycles has been extensively studied, revealing promising results against various viral infections. For example, modifications at specific positions on the pyrazole scaffold have enhanced reverse transcriptase inhibitory activity significantly .

Table 2: Antiviral Activity Findings

CompoundVirus TypeEC50 (µM)Reference
Compound DHIV0.20 - 0.35
Compound EInfluenza130.24 - 263.31

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit critical enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Research suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at various phases, which is crucial for preventing tumor growth.

Case Studies

Several studies have investigated the efficacy of this compound and its analogs:

  • A study by Huang et al. demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values suggesting high potency .
  • Another investigation focused on the antiviral properties of N-heterocycles, revealing that certain substitutions could enhance activity against HIV and other viruses, making them viable candidates for further development .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Intermediate preparation : Formation of the 4-fluoro-3-methylphenyl and furan-3-yl-pyrazine intermediates via nucleophilic substitution or coupling reactions .
  • Amide coupling : Reacting the carboxylic acid derivative (e.g., 3-(4-fluoro-3-methylphenyl)propanoic acid) with the pyrazine-methylamine intermediate using coupling agents like EDC/HOBt or DCC .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are used to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Technique Purpose Key Data Points Reference
NMR Confirm regiochemistry and substituent orientation1^1H/13^13C chemical shifts for furan (δ 7.4–8.1 ppm), pyrazine (δ 8.5–9.0 ppm), and fluoroaryl protons (δ 6.8–7.3 ppm) .
HPLC-MS Assess purity and molecular weightRetention time matching standards; [M+H]+ ion at m/z 382.1 .
FT-IR Verify amide bond formationStretching bands at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the furan and pyrazine moieties in this compound’s bioactivity?

Answer:

  • Analog synthesis : Replace furan-3-yl with thiophene or phenyl groups to evaluate heterocycle specificity . Modify pyrazine substitution patterns (e.g., 2- vs. 3-position) .
  • Biological assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) to correlate structural changes with IC50_{50} values .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations when furan’s oxygen is replaced with sulfur .
  • Case study : Evidence from structurally similar compounds shows that furan-to-thiophene substitution reduces target binding by 40%, highlighting furan’s critical role in π-π stacking .

Advanced: What strategies are effective in resolving contradictions between computational binding predictions and experimental activity data?

Answer:

  • Molecular dynamics (MD) simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å) and identify transient interactions missed in static docking .
  • Mutagenesis studies : Modify key binding residues (e.g., Tyr205 in the target protein) to validate predicted hydrogen bonds .
  • Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) and compare with computational ΔG values .
  • Example : A pyrazine analog showed poor experimental activity despite favorable docking scores; MD revealed solvent accessibility issues in the binding pocket, prompting methyl-group additions to improve hydrophobicity .

Advanced: What in vitro and in vivo models are appropriate for investigating this compound’s pharmacokinetic profile and target engagement?

Answer:

  • In vitro :
    • Caco-2 cells : Assess permeability (Papp_{app} >1×106^{-6} cm/s suggests oral bioavailability) .
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t1/2_{1/2} and identify metabolic hotspots (e.g., furan oxidation) .
  • In vivo :
    • Rodent models : Administer 10 mg/kg IV/PO to calculate AUC, clearance, and volume of distribution. Use LC-MS/MS to quantify plasma concentrations .
    • Target engagement : Employ PET imaging with radiolabeled compound (e.g., 18^{18}F-labeled analog) to monitor brain penetration or tumor uptake .

Advanced: How can researchers address discrepancies in reported biological activity across similar compounds?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from analogs (e.g., furan vs. thiophene derivatives) to identify trends in substituent effects .
  • Counter-screening : Test compounds against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .

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